3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride 3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Brand Name: Vulcanchem
CAS No.: 174740-86-4
VCID: VC0004974
InChI: InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
SMILES: C1CNC1COC2=CN=CC=C2.Cl.Cl
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol

3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride

CAS No.: 174740-86-4

Inhibitors

VCID: VC0004974

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride - 174740-86-4

CAS No. 174740-86-4
Product Name 3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride
Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride
Standard InChI InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
Standard InChIKey GVEVDINKRFDXFP-JZGIKJSDSA-N
Isomeric SMILES C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl
SMILES C1CNC1COC2=CN=CC=C2.Cl.Cl
Canonical SMILES C1CNC1COC2=CN=CC=C2.Cl.Cl
Description High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Synonyms 3-[(2S)-2-Azetidinylmethoxy]-pyridine dihydrochloride
PubChem Compound 10399247
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator